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Compound of Interest

Compound Name: Furo[3,2-b]pyridin-6-ol

Cat. No.: B1393365

An In-Depth Technical Guide to Furo[3,2-b]pyridin-6-ol: Structure, Properties, and
Therapeutic Potential

Abstract

The Furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant
attention in medicinal chemistry due to its unique electronic and structural characteristics.[1]
This guide focuses on a specific derivative, Furo[3,2-b]pyridin-6-ol, providing a
comprehensive overview of its chemical structure, physicochemical properties, and
spectroscopic profile. While direct experimental data for this specific analog is limited, this
document synthesizes information from the parent scaffold and related derivatives to offer
robust predictive insights. We present plausible synthetic routes, discuss its reactivity, and
explore the extensive biological activities associated with the Furo[3,2-b]pyridine framework,
positioning it as a molecule of high interest for researchers, scientists, and drug development
professionals.

Core Structure and Chemical Identity

Furo[3,2-b]pyridin-6-ol is an aromatic heterocyclic compound featuring a furan ring fused to a
pyridine ring system at the 'b' face.[2] This fusion of an electron-rich furan ring with an electron-
deficient pyridine ring results in a unique chemical entity with diverse reactivity and potential for
biological interactions.[2][3] The molecule's chemical identity is summarized in Table 1.

Table 1. Chemical Identifiers for Furo[3,2-b]pyridin-6-ol
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Identifier Value Source
IUPAC Name furo[3,2-b]pyridin-6-ol [4]
Molecular Formula C7HsNO2 [4]
Molecular Weight 135.12 g/mol [4]
CAS Number 1171920-19-6 [4]
Canonical SMILES C1=CC2=C(01)C=C(N=C2)O [4]

| INChiKey | OLHWCNQIOPVTNP-UHFFFAOYSA-N |[4] |

Tautomerism: A Critical Structural Feature

A crucial characteristic of hydroxylated pyridines is the potential for keto-enol tautomerism.
Furo[3,2-b]pyridin-6-ol is expected to exist in a tautomeric equilibrium with its corresponding
keto form, Furo[3,2-b]pyridin-6(7H)-one. This equilibrium is a critical determinant of its chemical
reactivity, hydrogen bonding capability, and interactions with biological targets. The position of
the equilibrium can be influenced by the solvent, pH, and temperature.

Caption: Tautomeric equilibrium of Furo[3,2-b]pyridin-6-ol.

Physicochemical Properties and Experimental
Characterization

While comprehensive experimental data for Furo[3,2-b]pyridin-6-ol is not widely published, its
properties can be predicted based on the parent scaffold, Furo[3,2-b]pyridine.[5] The
determination of these properties is fundamental for drug development, influencing absorption,
distribution, metabolism, and excretion (ADME).

Table 2: Predicted Physicochemical Properties
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Property Predicted Value Significance

Indicates moderate
logP ~1.0-15 lipophilicity, favorable for
cell permeability.

o Refers to the hydroxyl group,
pKa (acidic) ~8.5-95 o o
indicating weak acidity.

) Refers to the pyridine nitrogen,
pKa (basic) ~3.0-4.0 o o
indicating weak basicity.

| Aqueous Solubility| Moderately Soluble | Influenced by crystalline structure and ability to form
hydrogen bonds. |

Protocols for Physicochemical Profiling

To ensure trustworthiness and reproducibility, standardized, self-validating protocols are
essential for characterizing novel compounds.

The shake-flask method remains the gold standard for determining lipophilicity.[3]

o System Preparation: Equal volumes of n-octanol and an aqueous buffer (typically phosphate-
buffered saline, pH 7.4) are pre-saturated by vigorous mixing for 24 hours, followed by phase
separation.[3]

 Partitioning: A precise amount of Furo[3,2-b]pyridin-6-ol is dissolved in the pre-saturated
agueous phase.

» Equilibration: The solution is combined with a pre-saturated n-octanol phase in a separatory
funnel and shaken vigorously for a set period (e.g., 2-4 hours) to achieve equilibrium.[3]

e Phase Separation & Analysis: The mixture is centrifuged to ensure complete phase
separation. The concentration of the analyte in both the aqueous and octanol phases is then
quantified using a validated analytical method, such as High-Performance Liquid
Chromatography with UV detection (HPLC-UV).
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o Calculation: The logP is calculated as the base-10 logarithm of the ratio of the compound's
concentration in the octanol phase to its concentration in the aqueous phase.

System Preparation Dissolve Compound Partitioning Phase Separation Concentration Analysis Calculate LogP
(Pre-saturate Octanol & Buffer) in Aqueous Phase (Shake Flask) (Centrifugation) (HPLC-UV) 9

Click to download full resolution via product page
Caption: Workflow for LogP determination by the shake-flask method.[3]
The melting point is a critical indicator of purity for a crystalline solid.[3]

o Sample Preparation: A small amount of the dry, crystalline compound is packed into a
capillary tube.

¢ Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

e Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the
expected melting point.[3]

o Observation: The temperature range is recorded from the point at which the first drop of
liquid appears to the point at which the entire sample has melted. A sharp melting range
(e.g., <2 °C) is indicative of high purity.

Spectroscopic Profile

Direct spectroscopic data for Furo[3,2-b]pyridin-6-ol is not readily available in surveyed
literature.[6] However, a robust predictive framework can be established by analyzing data from
the parent compound, Furo[3,2-b]pyridine.

Table 3: Spectroscopic Data for Furo[3,2-b]pyridine (Parent Scaffold)
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Technique

1H NMR (CDCls)

Observed/Predicted Data

5 8.55 (m, 1H), 7.84 (m,
1H), 7.75 (m, 1H), 7.72 (m,
1H), 6.99 (m, 1H)

Source

[7]

13C NMR (Predicted)

C-2: 140-145, C-3: 105-110, C-

3a: 145-150, C-5: 148-152, C-
6: 118-122, C-7: 130-135, C-
7a: 155-160

[6]

IR (cm™1) (Predicted)

3100-3000 (Ar C-H), 1600-
1450 (C=C, C=N), 1250-1000
(C-0-C)

[6]

| MS (m/z) (Predicted) | 119 (M+), with fragmentation involving loss of CO and HCN |[[6] |

Table 4: Predicted Spectroscopic Data for Furo[3,2-b]pyridin-6-ol

Technique

'H NMR

Predicted Data and Rationale

OH proton: Broad singlet, 6 9.0-11.0 ppm

(variable). Aromatic protons: Shifts will be

influenced by the electron-donating

hydroxyl group. Protons ortho and para

to the -OH group will experience upfield

shifts compared to the parent scaffold.

13C NMR

C-6: Significant downfield shift to & 155-165

ppm due to direct attachment of the

electronegative oxygen atom. Other carbons in

the pyridine ring will also be affected.

IR (cm™2)

Additional Peaks: A broad O-H stretch around
3200-3500 cm~1. A C-O stretch around 1200-

1250 cm~1,

| MS (m/z) | M*: 135. Fragmentation: Expect initial loss of CO (m/z 107) or HCN (m/z 108),
characteristic of phenolic and pyridine rings, respectively. |

© 2025 BenchChem. All rights reserved. 5/11

Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB41515864.htm
https://pdf.benchchem.com/15072/Spectroscopic_and_Synthetic_Profile_of_Furo_3_2_b_pyridin_3_ol_A_Technical_Guide.pdf
https://pdf.benchchem.com/15072/Spectroscopic_and_Synthetic_Profile_of_Furo_3_2_b_pyridin_3_ol_A_Technical_Guide.pdf
https://pdf.benchchem.com/15072/Spectroscopic_and_Synthetic_Profile_of_Furo_3_2_b_pyridin_3_ol_A_Technical_Guide.pdf
https://www.benchchem.com/product/b1393365?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1393365?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Synthesis and Reactivity

The construction of the Furo[3,2-b]pyridine nucleus is typically achieved by forming the furan
ring onto a pre-existing, functionalized pyridine core.[1]

General Synthetic Strategies

o Palladium/Copper-Catalyzed Reactions: The Sonogashira cross-coupling of a halogenated
pyridine with a terminal alkyne, followed by a base- or metal-catalyzed heteroannulation
(cyclization), is a powerful and common method.[1][6][8]

o Copper-Mediated Oxidative Cyclization: This method has been effectively used to assemble
the Furo[3,2-b]pyridine scaffold.[9][10]

Proposed Synthetic Protocol for Furo[3,2-b]pyridin-6-ol

A plausible route to Furo[3,2-b]pyridin-6-ol can be envisioned starting from 5-bromo-2-
chloropyridin-3-ol.

Click to download full resolution via product page
Caption: Proposed synthetic workflow for Furo[3,2-b]pyridin-6-ol.
Step-by-Step Methodology:

e Protection: The hydroxyl group of 5-bromo-2-chloropyridin-3-ol is protected (e.g., as a
TBDMS ether) to prevent interference in subsequent steps.

e Sonogashira Coupling: The protected pyridine undergoes a Sonogashira coupling with
trimethylsilylacetylene using a palladium and copper catalyst system (e.g., Pd(PPhs)2Cl2/Cul)
to introduce the alkyne moiety.[8]

« Silyl Deprotection: The trimethylsilyl protecting group on the alkyne is removed using a mild
base like potassium carbonate in methanol to yield the terminal alkyne.
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 Intramolecular Cyclization: The crucial C-O bond is formed via a copper-catalyzed
intramolecular cyclization (heteroannulation), yielding the protected Furo[3,2-b]pyridine core.

» Final Deprotection: The hydroxyl protecting group is removed (e.g., using TBAF for a
TBDMS group) to afford the final product, Furo[3,2-b]pyridin-6-ol. The product would then
be purified by column chromatography or recrystallization.

Biological Significance and Drug Development
Applications

The Furo[3,2-b]pyridine scaffold is a validated pharmacophore for developing potent and
selective modulators of key signaling pathways implicated in human diseases, particularly
oncology and neurodegenerative disorders.[1][2][10]

Table 5: Biological Activities of Furo[3,2-b]pyridine Derivatives
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Target/Activity Description Key Findings References
. Potent, cell-active,
The scaffold is an .
and highly
excellent platform T
] o o selective inhibitors
Kinase Inhibition for designing . . [2][9][10]
. ] of cdc-like kinases
selective kinase
. (CLKs) have been
inhibitors.
developed.
Certain 3,5,7-
Modulation of a critical  trisubstituted
pathway in embryonic  derivatives act as sub-
Hedgehog Pathway [2][9][10]

development and

cancer.

micromolar, non-toxic
modulators of the

Hedgehog pathway.

Anticancer

Cytotoxic effects
against various cancer

cell lines.

A derivative,
compound 3b,
showed growth
inhibition of MDA-MB-
231 and MCF-7 breast

cancer cells and

[2](8]

induced apoptosis.

SIRT1 Inhibition

Inhibition of Sirtuin 1,
a histone deacetylase
involved in cancer cell

survival.

The same compound
(3b) that exhibited
cytotoxicity also
[2][8]
demonstrated
inhibitory activity

against SIRTL1.

| Other Activities | Broad spectrum of potential pharmacological properties. | The scaffold has

been associated with antibiotic, antiviral, and antifungal activities. |[2] |

Mechanism of Action: Kinase Inhibition

Many Furo[3,2-b]pyridine derivatives function by competitively binding to the ATP-binding

pocket of protein kinases. The rigid, planar structure of the scaffold allows for favorable
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interactions within the active site, while substituents can be modified to enhance potency and

selectivity for the target kinase over others in the kinome.

Furo[3,2-b]pyridine

Derivative

e

(Substrate ProteirD

Phosphorylated Substrate
(Active)

(e.g., Proliferation, Survival)

[Downstream Cellular Response

Target Kinase
(e.g., CLK)

ATP - ADP

Click to download full resolution via product page

Caption: Furo[3,2-b]pyridine derivatives as kinase inhibitors.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals

(GHS), Furo[3,2-b]pyridin-6-ol is classified with a warning.[4]

¢ H302: Harmful if swallowed.
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Standard laboratory safety protocols, including the use of personal protective equipment (PPE)
such as gloves, safety glasses, and a lab coat, should be followed when handling this
compound.

Conclusion

Furo[3,2-b]pyridin-6-ol is a compelling heterocyclic compound built upon a scaffold of proven
therapeutic relevance. While direct experimental data is sparse, predictive analysis of its
structure, physicochemical properties, and spectroscopic profile provides a solid foundation for
future research. The established biological activities of the Furo[3,2-b]pyridine core, particularly
in kinase inhibition and pathway modulation, underscore the potential of this and related
derivatives in drug discovery. The synthetic strategies outlined herein offer a clear path for
researchers to access this molecule, enabling the exploration of its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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